molecular formula C14H26N4 B8680418 2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine

2-(2-Diisopropylaminoethylamino)-4,6-dimethylpyrimidine

Cat. No. B8680418
M. Wt: 250.38 g/mol
InChI Key: KSZISEOZLIABKP-UHFFFAOYSA-N
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Patent
US04144338

Procedure details

To 600 ml of dry dimethylformamide is added 2-acetamido-4,6-dimethylpyrimidine (34.8 g., 0.21 mole) and 2-diisopropylaminoethyl chloride hydrochloride (48 g., 0.24 mole). The mixture is stirred under nitrogen and sodium hydride (50% in mineral oil) (24.7 g., 0.515 mole) is added in portions over one hour while the temperature is maintained below 45° C. The mixture is then heated at 75°-78° C. for 1/2 hour and then at 90°-95° C. for 31/2 hours. On cooling, ethanol, 25 ml, is added and the solvents removed under reduced pressure. The residue is suspended in 75 ml of 1-propanol and 400 ml of 5N sodium hydroxide and refluxed with stirring for 18 hours. On cooling the mixture is extracted with methylene chloride. The organic extracts are then extracted with dilute hydrochloric acid. The acid extracts are extracted with hexane and then made alkaline with a molar excess of sodium hydroxide. The crude product is extracted from the basic solution with diethyl ether. The ethereal extracts are washed with saturated sodium chloride solution, dried over sodium sulfate and concentrated under vacuum. The residue is distilled and the product diamine (37.2 g., 0.149 mole) collected at 130°-134° C./0.4 mm; melting point 79.5°-82° C.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
diamine
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6]([NH:9][C:10]1[N:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[N:11]=1)(=O)[CH3:7].Cl.[CH:19]([N:22]([CH:26]([CH3:28])[CH3:27])CCCl)([CH3:21])[CH3:20].[H-].[Na+]>C(O)C>[CH:19]([N:22]([CH:26]([CH3:28])[CH3:27])[CH2:7][CH2:6][NH:9][C:10]1[N:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[N:11]=1)([CH3:21])[CH3:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
34.8 g
Type
reactant
Smiles
C(C)(=O)NC1=NC(=CC(=N1)C)C
Name
Quantity
48 g
Type
reactant
Smiles
Cl.C(C)(C)N(CCCl)C(C)C
Step Two
Name
Quantity
24.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
diamine
Quantity
37.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated at 75°-78° C. for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
at 90°-95° C.
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
400 ml of 5N sodium hydroxide and refluxed
STIRRING
Type
STIRRING
Details
with stirring for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extracts are then extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acid extracts are extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
The crude product is extracted from the basic solution with diethyl ether
WASH
Type
WASH
Details
The ethereal extracts are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
Smiles
C(C)(C)N(CCNC1=NC(=CC(=N1)C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.